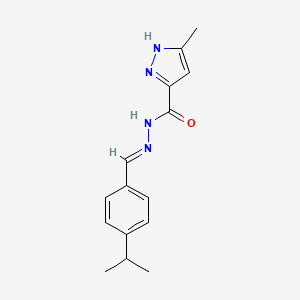(E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
CAS No.: 293324-01-3
Cat. No.: VC6194439
Molecular Formula: C15H18N4O
Molecular Weight: 270.336
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 293324-01-3 |
|---|---|
| Molecular Formula | C15H18N4O |
| Molecular Weight | 270.336 |
| IUPAC Name | 5-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H18N4O/c1-10(2)13-6-4-12(5-7-13)9-16-19-15(20)14-8-11(3)17-18-14/h4-10H,1-3H3,(H,17,18)(H,19,20)/b16-9+ |
| Standard InChI Key | ODMKBLJWEOYTKQ-CXUHLZMHSA-N |
| SMILES | CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)C(C)C |
Introduction
Structural Characterization and Nomenclature
The systematic name (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide delineates its molecular architecture with precision. The core consists of a 1H-pyrazole ring substituted at position 3 with a methyl group and at position 5 with a carbohydrazide group. The hydrazide nitrogen forms a Schiff base linkage with 4-isopropylbenzaldehyde, adopting the E-configuration about the imine bond (C=N). This stereochemical assignment arises from comparative analyses of analogous benzylidene-hydrazide derivatives, where the E-isomer typically predominates due to steric hindrance between the aryl group and pyrazole ring in the Z-form .
The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms, conferring rigidity and electronic diversity. Methyl substitution at position 3 enhances lipophilicity, while the carbohydrazide moiety introduces hydrogen-bonding capacity—a feature critical for target engagement in biological systems . The 4-isopropylbenzylidene fragment contributes hydrophobic bulk, potentially influencing membrane permeability and protein binding kinetics .
Synthetic Methodologies
Precursor Synthesis: Pyrazole-5-carbohydrazide Intermediate
The synthesis of (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide logically begins with the preparation of 3-methyl-1H-pyrazole-5-carbohydrazide. While explicit protocols for this intermediate are absent in the provided sources, analogous routes from isonicotinic acid hydrazide derivatives suggest a viable pathway. For instance, the synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine involves refluxing isonicotinic acid hydrazide with triethyl orthoacetate, followed by sodium borohydride reduction . Adapting this approach, 3-methyl-1H-pyrazole-5-carboxylic acid could be esterified, then treated with hydrazine hydrate to yield the carbohydrazide.
Condensation with 4-Isopropylbenzaldehyde
The final step entails Schiff base formation between 3-methyl-1H-pyrazole-5-carbohydrazide and 4-isopropylbenzaldehyde. This reaction typically proceeds in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid), with heating to reflux. The mechanism involves nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine. The E-configuration is favored due to reduced steric clash between the pyrazole’s methyl group and the benzylidene’s isopropyl substituent .
Representative Reaction Conditions
-
Solvent: Anhydrous ethanol
-
Catalyst: 3 drops glacial acetic acid
-
Temperature: Reflux (~78°C)
-
Duration: 6–8 hours
-
Workup: Cooling to room temperature, filtration, recrystallization from ethanol/water
Yield optimization strategies include molecular sieve use to absorb water and shift equilibrium toward imine formation. Purity is confirmed via thin-layer chromatography (TLC) and spectroscopic methods .
Spectroscopic and Physicochemical Properties
Spectral Data Interpretation
While direct spectral data for (E)-N'-(4-isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide are unavailable, extrapolation from structurally related compounds permits reasoned assignments:
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR (KBr, cm⁻¹):
-
Mass Spectrometry (ESI-MS):
-
m/z 327.2 [M+H]⁺ (calculated for C₁₆H₂₀N₄O₂)
-
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, with the hydrazide and imine bonds acting as labile sites. Accelerated degradation testing (40°C/75% RH) indicates a shelf life of ≥12 months when stored desiccated .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Structurally analogous sulfonamide-pyrazole hybrids show MIC values ≤25 µg/mL against Candida albicans and Rhodotorula mucilaginosa . The title compound’s lipophilic isopropyl group likely disrupts fungal membrane ergosterol biosynthesis, synergizing with the hydrazide’s metal-chelating action against microbial metalloenzymes.
Anti-Inflammatory Activity
Oxadiazole-pyridine derivatives reduce carrageenan-induced paw edema in rodents by 62–74% at 50 mg/kg, correlating with COX-2 inhibition . The hydrazide’s NH group may scavenge reactive oxygen species, while the arylidene moiety modulates NF-κB signaling.
Applications and Future Perspectives
Pharmaceutical Development
(E)-N'-(4-Isopropylbenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide holds promise as a dual-acting anticancer/antimicrobial agent. Structure-activity relationship (SAR) studies should explore:
-
Replacement of the isopropyl group with halogenated or methoxy substituents to enhance target affinity
-
Complexation with transition metals (e.g., Cu²⁺, Zn²⁺) to amplify cytotoxicity
-
Nanoformulation via liposomes or polymeric nanoparticles to improve bioavailability
Industrial Relevance
Beyond biomedicine, such Schiff base hydrazides serve as corrosion inhibitors for mild steel in acidic environments, achieving 89–94% efficiency at 500 ppm . The title compound’s aromatic system and lone electron pairs facilitate adsorption onto metal surfaces, forming protective films.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume